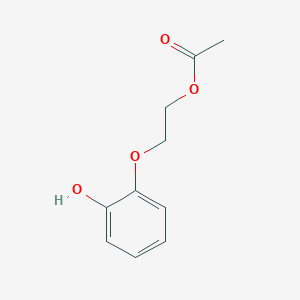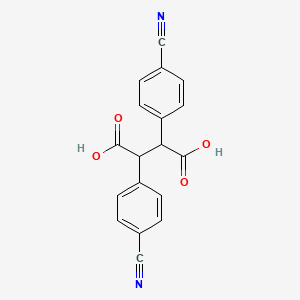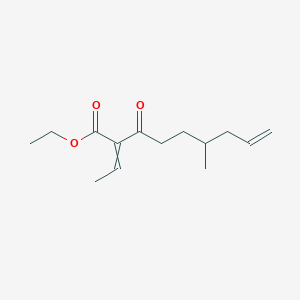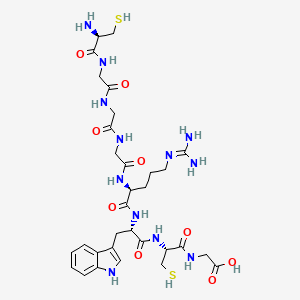![molecular formula C25H18O2 B14193737 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-90-8](/img/structure/B14193737.png)
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthopyrans, which are characterized by a naphthalene ring fused to a pyran ring. The presence of diphenyl groups adds to its stability and reactivity, making it a subject of interest in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of 2-hydroxy-3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-naphthaldehyde with 1,2,3,3-tetramethyl-3H-indolium perchlorate . This reaction affords a photochromic spiro[indoline-2,3′-naphthopyran] containing a 4,5-diphenyloxazole group in position 5′ of the naphthopyran fragment .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as silver(II) oxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Silver(II) oxide in dimethylformamide under nitrogen atmosphere.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Formation of quinones such as deoxyquinone A and 7-methoxyeleutherin.
Reduction: Formation of reduced naphthopyran derivatives.
Substitution: Formation of substituted naphthopyran derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as a photochromic compound in the study of light-induced reactions and photochromic materials.
Medicine: Investigated for its potential use in drug delivery systems due to its photochromic properties.
Wirkmechanismus
The mechanism of action of 1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its colorless and colored forms. This transformation is facilitated by the excitation of the singlet and triplet states, leading to a change in the molecular structure . The presence of oxygen can influence the transient spectra and decay kinetics of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
- Naphtho[2,3-c]pyran-5,10-quinones
- 3a,4,5,6-Tetrahydro-1H,3H-naphtho[1,8-cd]pyran
Uniqueness
1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural configuration and the presence of diphenyl groups, which enhance its stability and reactivity. Its photochromic properties make it particularly valuable in applications requiring light-induced transformations, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
923026-90-8 |
|---|---|
Molekularformel |
C25H18O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1,5-diphenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C25H18O2/c26-22-16-27-25(18-11-5-2-6-12-18)21-15-19-13-7-8-14-20(19)23(24(21)22)17-9-3-1-4-10-17/h1-15,25H,16H2 |
InChI-Schlüssel |
JHBIYZFLTIABHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2C(O1)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)





![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)


